molecular formula C16H19NO3 B8416562 (2,2-Dimethoxyethyl)-(4-phenoxyphenyl)amine

(2,2-Dimethoxyethyl)-(4-phenoxyphenyl)amine

Cat. No. B8416562
M. Wt: 273.33 g/mol
InChI Key: KGMPRIYIWOKWEX-UHFFFAOYSA-N
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Patent
US07141561B2

Procedure details

A solution of 4-phenoxyaniline (915 mg) in dimethylformamide (5 ml) was mixed with bromoacetaldehyde dimethyl acetal (1.1 ml) and BEMP (1.9 ml). The reaction mixture was shaken at 100° C. for 16 hours. Volatiles were removed and the residue was purified by chromatography on silica gel (eluent: dichloromethane/hexane 1:2, later 1:1 with in each case 1% v/v 7N ammonia solution in methanol). The product with the molecular weight of 273.33 (C16H19NO3); MS (ESI): 274 ([M+H]+), was obtained in this way.
Quantity
915 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:15][O:16][CH:17]([O:20][CH3:21])[CH2:18]Br.CCN(P1(N(C)CCCN1C)=NC(C)(C)C)CC>CN(C)C=O>[CH3:15][O:16][CH:17]([O:20][CH3:21])[CH2:18][NH:12][C:11]1[CH:10]=[CH:9][C:8]([O:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
915 mg
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(N)C=C1
Name
Quantity
1.1 mL
Type
reactant
Smiles
COC(CBr)OC
Name
Quantity
1.9 mL
Type
reactant
Smiles
CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was shaken at 100° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel (eluent
CUSTOM
Type
CUSTOM
Details
MS (ESI): 274 ([M+H]+), was obtained in this way

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
COC(CNC1=CC=C(C=C1)OC1=CC=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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